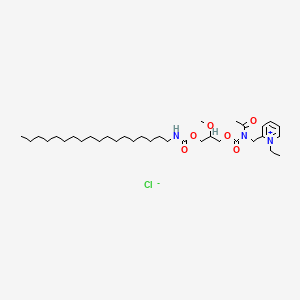
Conivaptan hydrochloride
Übersicht
Beschreibung
Conivaptan hydrochloride is a non-peptide inhibitor of antidiuretic hormone (vasopressin). It was approved in 2004 for hyponatremia (low blood sodium levels) caused by syndrome of inappropriate antidiuretic hormone (SIADH). Conivaptan inhibits both isotypes of the vasopressin receptor (V1a and V2) .
Synthesis Analysis
A process for the multikilogram synthesis of the dual vasopressin-receptor antagonist, conivaptan hydrochloride, has been developed. This method relies on the introduction of operationally simple chemistry during the final stages of the process when two key intermediates, isolated by crystallization, are reacted to assemble the final molecule .
Molecular Structure Analysis
The molecular formula of Conivaptan hydrochloride is C32H27ClN4O2. The molecular weight is 535.0 g/mol . The structure of Conivaptan hydrochloride can be found in various databases .
Chemical Reactions Analysis
Conivaptan is a non-peptide inhibitor of antidiuretic hormone (vasopressin). It inhibits both isotypes of the vasopressin receptor (V1a and V2) . It is metabolized in the liver via CYP3A4 to four minimally-active metabolites .
Physical And Chemical Properties Analysis
The physical and chemical properties of Conivaptan hydrochloride include a molecular weight of 535.0 g/mol and a molecular formula of C32H27ClN4O2 .
Wissenschaftliche Forschungsanwendungen
Cardiovascular and Renal Effects
- Cardiac Hemodynamics Improvement : Research demonstrates that Conivaptan hydrochloride is effective in improving cardiac hemodynamics. In animal studies, it significantly increased cardiac output and decreased left ventricular end-diastolic pressure, suggesting its potential use in treating congestive heart failure (Yatsu et al., 1999).
Pharmaceutical Development
- Parenteral Formulation Challenges : The development of a parenteral formulation of Conivaptan hydrochloride (Vaprisol®) for treating hyponatremia involved overcoming challenges related to its solubility and stability. Techniques such as pH control and cosolvency were employed to achieve the required concentration for clinical trials (Ban et al., 2013).
Clinical Efficacy and Safety
- Treatment of Hyponatremia : Conivaptan hydrochloride is recognized for its efficacy in treating euvolemic hyponatremia in hospitalized patients. Its mechanism involves free-water excretion, making it a new option for resistant hyponatremia cases (Walter, 2007).
Comparative Studies
- Versus Selective Vasopressin Antagonists : Studies comparing Conivaptan with selective vasopressin V2 receptor antagonists suggest that dual vasopressin V1A and V2 receptor antagonists like Conivaptan offer more significant benefits in treating congestive heart failure (Wada et al., 2005).
Pharmacology
- Pharmacological Profile : Conivaptan hydrochloride shows high affinity for both V1A and V2 receptors, making it effective in treating conditions like heart failure and hyponatremia. Its unique pharmacological profile includes potent antagonistic activity on V1A and V2 receptors (Yatsu et al., 1999).
Neurological Applications
- Cerebral Edema in Acute Stroke : Conivaptan has been explored for its potential in reducing cerebral edema in acute stroke patients. It shows promise in reducing intracranial pressure and improving neurological outcomes (Hedna et al., 2015).
Hyponatremia Management
- Effectiveness in Specific Populations : Conivaptan has been assessed for its efficacy and safety in treating euvolemic hyponatremia, offering a targeted approach for correcting hyponatremia in hospitalized patients, including those unresponsive to traditional treatments (Verbalis et al., 2008).
Pediatric Use
- Use in Pediatric Heart Failure : Although not routinely recommended, Conivaptan has been used in pediatric cases of heart failure with severe hyponatremia, demonstrating potential efficacy and safety in this population (Sahu et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Conivaptan hydrochloride has shown promise in the treatment of hyponatremia. Future research is needed to explore whether conivaptan is able to improve regional cerebral blood flow after stroke or traumatic brain injury. It is likely that this unexplored feature of conivaptan can enhance its potential for future clinical trials of stroke and brain edema .
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2.ClH/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22;/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYHAFSDANBVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168585 | |
| Record name | Conivaptan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Conivaptan hydrochloride | |
CAS RN |
168626-94-6 | |
| Record name | Conivaptan hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168626-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Conivaptan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Conivaptan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CONIVAPTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L57R6X36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)



![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)







